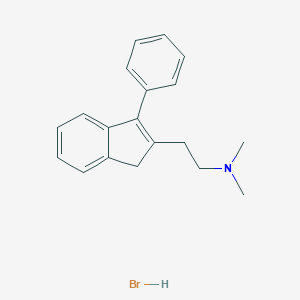
N,N-Dimethyl-3-phenyl-indene-2-ethylamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-phenyl-indene-2-ethylamine hydrobromide (also known as DMPEA-HBr) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of DMPEA-HBr is not fully understood. However, it has been suggested that it may act by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine.
Efectos Bioquímicos Y Fisiológicos
DMPEA-HBr has been shown to have antidepressant and anxiolytic effects in animal models. It has also been studied for its potential anti-inflammatory and neuroprotective effects. However, more research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPEA-HBr has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. However, it also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
There are several future directions for research on DMPEA-HBr. One area of interest is its potential therapeutic applications for depression and anxiety. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness and safety in humans. Another area of interest is its potential anti-inflammatory and neuroprotective effects. Additional research is needed to explore these potential benefits and to determine their clinical significance. Finally, more research is needed to fully understand the biochemical and physiological effects of DMPEA-HBr and to identify any potential side effects or risks associated with its use.
Métodos De Síntesis
DMPEA-HBr can be synthesized by reacting 3-phenylindene-2-carboxylic acid with N,N-dimethylethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with hydrobromic acid to yield DMPEA-HBr.
Aplicaciones Científicas De Investigación
DMPEA-HBr has been studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. It has also been studied for its potential anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.BrH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZIHTOPQIWGNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943093 |
Source


|
| Record name | N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide | |
CAS RN |
20845-65-2 |
Source


|
| Record name | Indene-2-ethylamine, N,N-dimethyl-3-phenyl-, hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

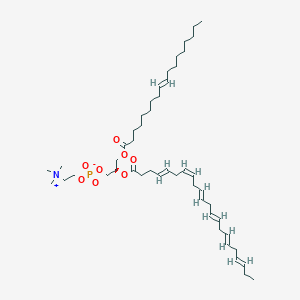



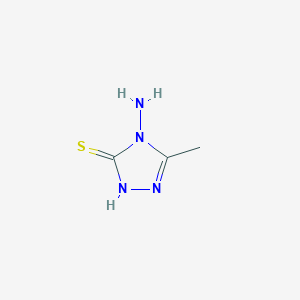
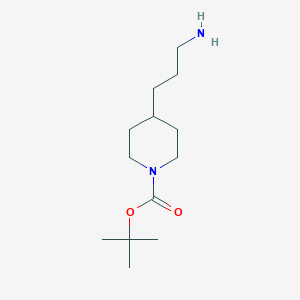

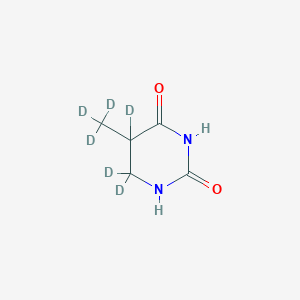
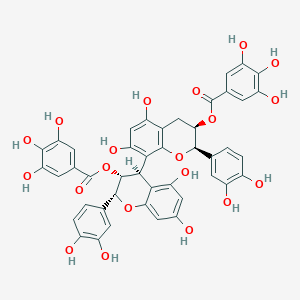
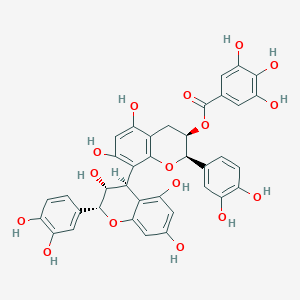
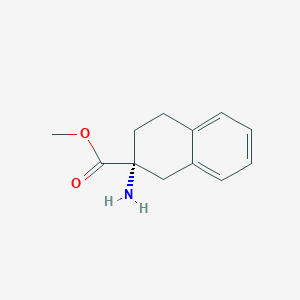


![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)